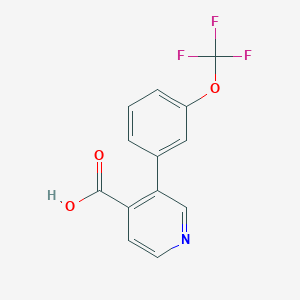

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Overview

Description

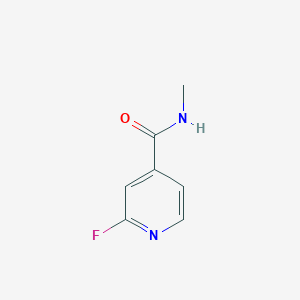

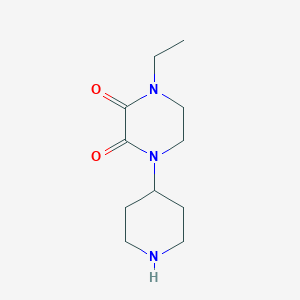

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a compound that contains an isonicotinic acid group and a trifluoromethoxyphenyl group . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group is increasingly important in various fields due to its unique properties. The introduction of this group into molecules can significantly alter their chemical and physical properties, making them more suitable for certain applications. Innovative reagents have been developed to facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible .

Antimycobacterial Agents

Derivatives of isonicotinic acid, such as 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid , have been synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis. These compounds hold promise for the development of new treatments for tuberculosis, especially given the rise of drug-resistant strains .

Antimicrobial Activity

Beyond tuberculosis, these derivatives also exhibit antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. This broad spectrum of activity suggests potential for developing new antibiotics .

Phosphodiesterase Inhibitors

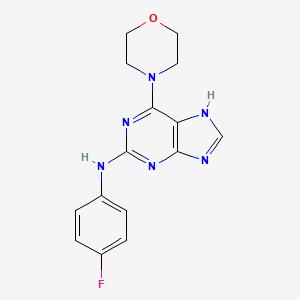

The compound has been used as a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A inhibitors. These inhibitors can be used to treat various disorders, including neurodegenerative diseases .

Pain Management

Multisubstituted purines, synthesized using 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid as a precursor, have been identified as P2X7 antagonists. These compounds are being explored for their potential in treating pain, as P2X7 is a known target for pain therapeutics .

Cardiovascular Disease

Derivatives of 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid have been investigated as CETP inhibitors. By inhibiting the cholesteryl ester transfer protein (CETP), these compounds could potentially be used to treat cardiovascular diseases by altering lipid profiles .

Safety and Hazards

properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCKSATZSQHIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688234 | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

CAS RN |

1258622-82-0 | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)

![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)

![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)